molecular formula C18H37NO B1252386 4-Dodecyl-2,5-dimethylmorpholine CAS No. 74512-67-7

4-Dodecyl-2,5-dimethylmorpholine

Cat. No. B1252386
CAS RN: 74512-67-7
M. Wt: 283.5 g/mol
InChI Key: ZFZYQMQYEVIHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-dodecyl-2,5-dimethylmorpholine is a member of the class of morpholines that is 2,5-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a dodecyl group. It is a member of morpholines and a tertiary amino compound. It contains a dodecyl group.

Scientific Research Applications

Metabolism in Plant Seedlings

4-Dodecyl-2,5-dimethylmorpholine, as part of the fungicide aldimorph, was studied for its metabolism in Hordeum distichon seedlings. It was found that aldimorph is hydroxylated at the terminal methyl group of its dodecyl side chain, transforming into a glycoside conjugate and a 4-carb-oxymethyl 2,6-dimethylmorpholine through β-oxidation of the aliphatic side chain (Dobe, Sieber, & Jumar, 1986).

Analytical Methods for Antioxidants

Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, a compound structurally similar to 4-Dodecyl-2,5-dimethylmorpholine, was studied for its impurities in antioxidants. It revealed antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making it a potential medicinal antioxidant drug. The research developed analytical methods for substance analysis (Shinko et al., 2022).

Development of Odorless Sulfur Reagents

Morpholine-based compounds like 6-morpholinohexanethiol were developed as odorless sulfur reagents. These compounds, including 4-dodecylmorpholine derivatives, are used in dealkylation, thiol exchange reactions, and more, offering environmental and economic benefits due to their simple and odorless nature (Nishide & Node, 2004, 2005).

Quantitative Determination in Pharmaceuticals

Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, a compound related to 4-Dodecyl-2,5-dimethylmorpholine, was synthesized for potential use in complex therapy for diseases like atherosclerosis and cancer. Methods like mercurimetric titration and HPLC-UV were developed for its quantification in pharmaceuticals (Shinko et al., 2021).

Surfactant Interactions in Micellar Solutions

Studies on surfactants like Sodium dodecyl sulfate in micellar solutions offer insights into the behavior of compounds structurally similar to 4-Dodecyl-2,5-dimethylmorpholine. These studies are crucial for understanding protein interactions and membrane mimetics in NMR studies (Morash, Sarker, & Rainey, 2018).

Synthesis and Application in Mineral Flotation

N-dodecyl morpholine, similar to 4-Dodecyl-2,5-dimethylmorpholine, is important in mineral flotation processes. Its synthesis and application in flotation agents demonstrate its significance in enhancing the quality of products like potassium chloride (Zi-heng, Jun-long, & Yan, 2015).

properties

CAS RN

74512-67-7

Product Name

4-Dodecyl-2,5-dimethylmorpholine

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

4-dodecyl-2,5-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3

InChI Key

ZFZYQMQYEVIHMY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1CC(OCC1C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OCC1C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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